molecular formula C9H10ClNO B13054373 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine

Cat. No.: B13054373
M. Wt: 183.63 g/mol
InChI Key: XXJGIKJOOQFQSM-UHFFFAOYSA-N
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Description

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic compound with the molecular formula C9H10ClNO It features a fused ring system combining furan and pyridine rings, with a chlorine atom and two methyl groups attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbut-2-en-1-ol with a suitable pyridine derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.

    Reduction Reactions: Products include reduced derivatives with altered ring structures or functional groups.

Scientific Research Applications

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,3-dihydrofuro[3,4-C]pyridine: Similar structure but with a methyl group instead of a chlorine atom.

    6-Chloro-1,3-dihydrofuro[3,4-C]pyridine: Lacks the two methyl groups present in 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine.

    1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Similar structure but without the chlorine atom.

Uniqueness

This compound is unique due to the presence of both chlorine and two methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

6-chloro-1,1-dimethyl-3H-furo[3,4-c]pyridine

InChI

InChI=1S/C9H10ClNO/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3

InChI Key

XXJGIKJOOQFQSM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)Cl)C

Origin of Product

United States

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